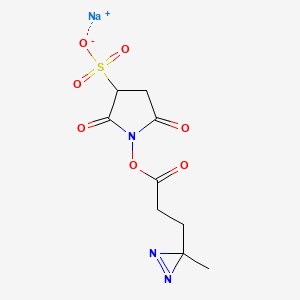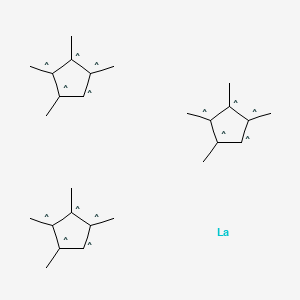
Tris(tetramethylcyclopentadienyl)lanthanum(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)lanthanum(III) is an organometallic compound with the molecular formula C27H39La. It is composed of a lanthanum atom coordinated to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a non-aqueous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes maintaining strict control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(tetramethylcyclopentadienyl)lanthanum(III) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Substitution: Ligand exchange reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions often use other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
Oxidation: Lanthanum oxides.
Substitution: Various lanthanum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)lanthanum(III) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is employed in the synthesis of advanced materials, including thin films and nanoparticles.
Chemistry: It serves as a precursor for the preparation of other lanthanum-based compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in research to study the properties and reactivity of lanthanum complexes
Wirkmechanismus
The mechanism by which Tris(tetramethylcyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The lanthanum center can facilitate electron transfer and stabilize reactive intermediates, making it an effective catalyst in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(methylcyclopentadienyl)lanthanum(III): Contains methylcyclopentadienyl ligands.
Lanthanum tris(hexamethyldisilazide): Another lanthanum complex with different ligands
Uniqueness
Tris(tetramethylcyclopentadienyl)lanthanum(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .
Eigenschaften
Molekularformel |
C27H39La |
|---|---|
Molekulargewicht |
502.5 g/mol |
InChI |
InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI-Schlüssel |
MEFBYUADNJXASA-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



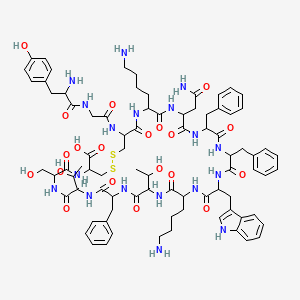



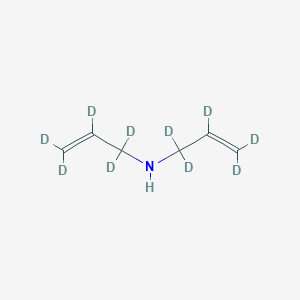


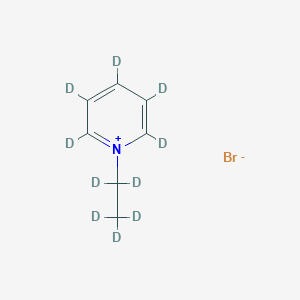
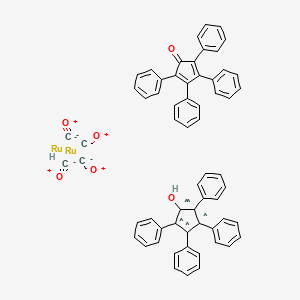
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

